molecular formula C10H18O2 B1670037 1,2,9,10-Diepoxydecane CAS No. 24854-67-9

1,2,9,10-Diepoxydecane

Cat. No.: B1670037
CAS No.: 24854-67-9
M. Wt: 170.25 g/mol
InChI Key: CFHWRTNORXTUDE-AOOOYVTPSA-N
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Description

2,2’-Hexane-1,6-diylbisoxirane, also known as 1,2,9,10-Diepoxydecane, is an organic compound with the molecular formula C10H18O2. It is a diepoxide, meaning it contains two epoxide groups, which are three-membered cyclic ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Hexane-1,6-diylbisoxirane typically involves the epoxidation of alkenes. One common method is the reaction of hexane-1,6-diol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes intramolecular cyclization to form the epoxide rings .

Industrial Production Methods: On an industrial scale, the production of 2,2’-Hexane-1,6-diylbisoxirane can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Hexane-1,6-diylbisoxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2’-Hexane-1,6-diylbisoxirane involves its reactivity towards nucleophiles. The epoxide rings are highly strained and thus readily undergo ring-opening reactions with nucleophiles, leading to the formation of various products. This reactivity is exploited in polymerization processes and the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: 2,2’-Hexane-1,6-diylbisoxirane is unique due to its specific chain length and the positioning of the epoxide groups, which confer distinct reactivity and properties. Its ability to enhance the mechanical and thermal properties of materials makes it particularly valuable in industrial applications .

Properties

IUPAC Name

2-[6-(oxiran-2-yl)hexyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHWRTNORXTUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCCCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947759
Record name 2,2'-(Hexane-1,6-diyl)bis(oxirane)
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24854-67-9
Record name 2,2′-(1,6-Hexanediyl)bis[oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24854-67-9
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Record name Decane, 1,2:9,10-diepoxy-
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Record name 1,3-epoxypropyl)butane
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Record name 2,2'-(Hexane-1,6-diyl)bis(oxirane)
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Record name 2,2'-hexane-1,6-diylbisoxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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